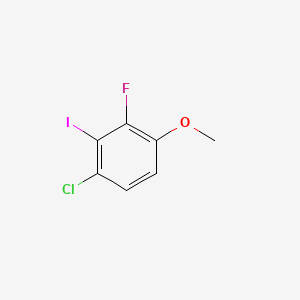
1-Chloro-3-fluoro-2-iodo-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-fluoro-2-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H5ClFIO It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method is electrophilic aromatic substitution, where the benzene ring undergoes successive substitutions with chlorine, fluorine, iodine, and methoxy groups. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-2-iodo-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution, where the halogen atoms (chlorine, fluorine, iodine) can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids .
Scientific Research Applications
1-Chloro-3-fluoro-2-iodo-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The halogen atoms and methoxy group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene
- 2-Chloro-1-fluoro-3-iodo-4-methoxybenzene
- 2,4-Dimethoxy-3-fluoro-iodobenzene
Uniqueness
1-Chloro-3-fluoro-2-iodo-4-methoxybenzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple halogen atoms and a methoxy group provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C7H5ClFIO |
|---|---|
Molecular Weight |
286.47 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 |
InChI Key |
QUTWOFFUYLJUOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14020450.png)
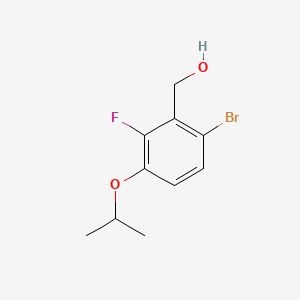
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
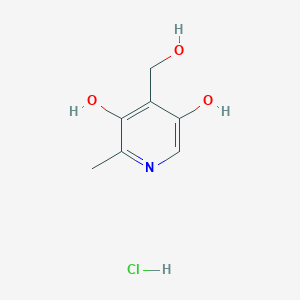

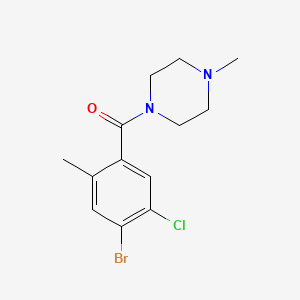
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
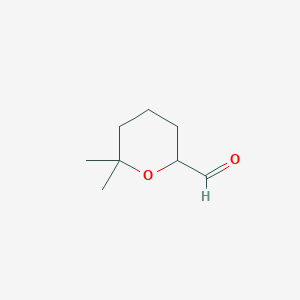
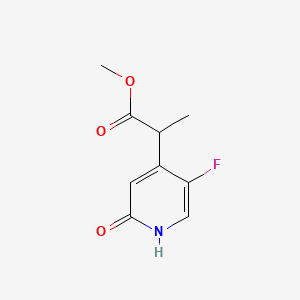
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
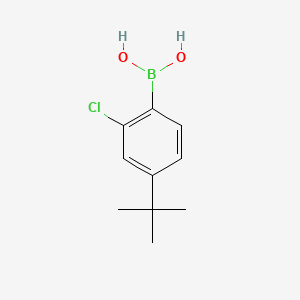
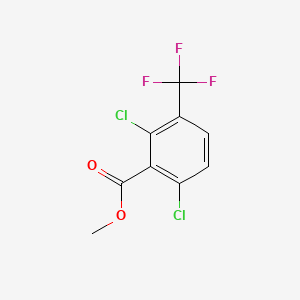
![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)

